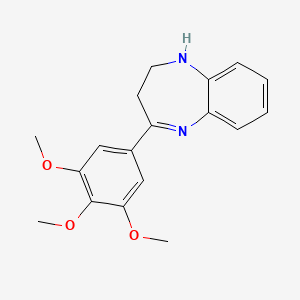

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a compound that belongs to the benzodiazepine class, which is known for its diverse pharmacological activities. The presence of the 3,4,5-trimethoxyphenyl group in its structure enhances its biological activity, making it a compound of interest in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with o-phenylenediamine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired benzodiazepine compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted benzodiazepines with different pharmacological properties.

Applications De Recherche Scientifique

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The 3,4,5-trimethoxyphenyl group enhances its binding affinity to these targets, leading to various biological effects. For example, it may inhibit tubulin polymerization, disrupt microtubule dynamics, and induce cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines: These compounds also inhibit tubulin polymerization and exhibit anti-cancer activity.

3,4,5-trimethoxyphenyl acrylamides: Known for their anti-narcotic and anti-inflammatory properties.

Uniqueness

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its benzodiazepine core combined with the 3,4,5-trimethoxyphenyl group, which enhances its pharmacological profile. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry.

Activité Biologique

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine (CAS Number: 59902-16-8) is a compound belonging to the benzodiazepine class. This class is known for its pharmacological properties, including anxiolytic, anticonvulsant, and neuroprotective effects. Recent studies have focused on the biological activity of this compound, particularly its antioxidant and neuroprotective properties.

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. In vitro studies evaluated the compound's ability to scavenge free radicals using assays such as DPPH and ABTS. The results indicated that this compound effectively reduces oxidative stress in neuronal cells.

Neuroprotective Effects

A notable study highlighted the neuroprotective effects of this compound against oxidative stress-induced damage in human neuroblastoma SH-SY5Y cells. The compound was shown to:

- Reduce intracellular Reactive Oxygen Species (ROS) levels.

- Improve Mitochondrial Membrane Potential (ΔΨm).

- Decrease lipid peroxidation levels and malondialdehyde (MDA) levels under oxidative stress conditions .

The compound's efficacy was compared to curcumin, a well-known antioxidant, and it was found to exhibit comparable or superior neuroprotective effects.

Cytotoxicity

In terms of cytotoxicity, this compound demonstrated low toxicity in various cell lines. Specifically, it showed lower cytotoxicity compared to curcumin against human hepatoma HepG2 and neuroblastoma SH-SY5Y cell lines .

The mechanism by which this benzodiazepine derivative exerts its protective effects appears to be linked to its ability to modulate oxidative stress pathways. The compound's structural features contribute to its interaction with cellular targets involved in redox homeostasis.

Study on Neuroprotection in Parkinson's Disease Models

In a study aimed at evaluating neuroprotective agents for Parkinson's disease (PD), this compound was tested alongside other derivatives. The findings revealed that this compound significantly mitigated neuronal damage induced by 6-OHD and MPP+ toxins in SH-SY5Y cells. It effectively reduced apoptosis markers and caspase-3 levels under oxidative stress conditions .

| Study | Cell Line | Treatment | Outcome |

|---|---|---|---|

| Neuroprotection | SH-SY5Y | This compound | Reduced ROS and MDA levels; improved ΔΨm |

| Cytotoxicity | HepG2 & SH-SY5Y | Comparison with curcumin | Lower cytotoxicity than curcumin |

Propriétés

IUPAC Name |

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-21-16-10-12(11-17(22-2)18(16)23-3)13-8-9-19-14-6-4-5-7-15(14)20-13/h4-7,10-11,19H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCVBSSENYQYSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3NCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587634 |

Source

|

| Record name | 4-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59902-16-8 |

Source

|

| Record name | 4-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.